molecular formula C12H18O4 B8374770 Dibutyl but-2-ynedioate CAS No. 14447-04-2

Dibutyl but-2-ynedioate

Cat. No. B8374770
Key on ui cas rn: 14447-04-2
M. Wt: 226.27 g/mol
InChI Key: JHYLUAZDEONDSF-UHFFFAOYSA-N
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Patent
US07459263B2

Procedure details

First, dibutyl acetylenedicarboxylate was prepared. A mixture of 2-butynedioic acid (5.0 g, 44 mmol), n-butyl alcohol (162 g, 2.19 mol), and sulfuric acid (0.86 g, 9 mmol) was heated at reflux for 6 hours. The mixture was cooled to ambient, washed with 10% aqueous NaHCO3 then with brine, dried (Na2SO4), concentrated, and the resulting crude product distilled under reduced pressure (bp 65-70° C./0.08 mm). Dibutyl acetylenedicarboxylate was obtained as a colorless oil (8.5 g, 86% of theory). 1H NMR (CDCl3): δ 1.90 (t, 6H), 1.38 (m, 4H), 1.65 (m, 4H), 4.20 (t, 4H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[C:2]#[C:3][C:4]([OH:6])=[O:5].[CH2:9](O)[CH2:10][CH2:11][CH3:12].S(=O)(=O)(O)O>>[C:2]([C:1]([O:8][CH2:1][CH2:2][CH2:3][CH3:4])=[O:7])#[C:3][C:4]([O:6][CH2:9][CH2:10][CH2:11][CH3:12])=[O:5]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C#CC(=O)O)(=O)O
Name
Quantity
162 g
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0.86 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient,
WASH
Type
WASH
Details
washed with 10% aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine, dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the resulting crude product distilled under reduced pressure (bp 65-70° C./0.08 mm)
CUSTOM
Type
CUSTOM
Details
Dibutyl acetylenedicarboxylate was obtained as a colorless oil (8.5 g, 86% of theory)

Outcomes

Product
Name
Type
product
Smiles
C(#CC(=O)OCCCC)C(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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